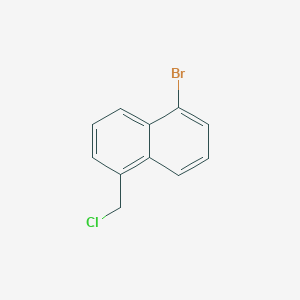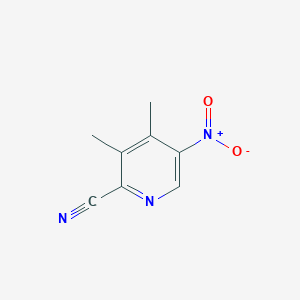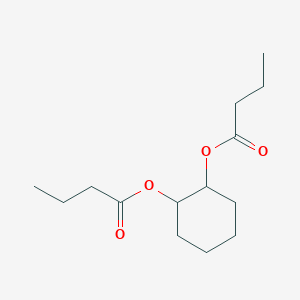![molecular formula C7H15N5O B13997692 2-[Cyclohexyl(nitroso)amino]guanidine CAS No. 1760-36-7](/img/structure/B13997692.png)
2-[Cyclohexyl(nitroso)amino]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Cyclohexyl(nitroso)amino]guanidine is a compound that belongs to the class of guanidines Guanidines are known for their versatile applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of 2-[Cyclohexyl(nitroso)amino]guanidine can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with nitrosyl chloride to form cyclohexyl nitrosamine, which is then reacted with guanidine to yield the desired compound . The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
2-[Cyclohexyl(nitroso)amino]guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
Oxidation: The compound can be oxidized to form cyclohexyl nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group, resulting in cyclohexylamino derivatives.
Substitution: Substitution reactions can occur at the guanidine moiety, leading to the formation of various substituted guanidines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[Cyclohexyl(nitroso)amino]guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[Cyclohexyl(nitroso)amino]guanidine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity . This interaction can affect various biological pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
2-[Cyclohexyl(nitroso)amino]guanidine can be compared with other guanidine derivatives such as aminoguanidine and nitrosoguanidine . While all these compounds share the guanidine core structure, their unique substituents confer different chemical and biological properties.
Aminoguanidine: Known for its use in inhibiting advanced glycation end products (AGEs) formation.
Nitrosoguanidine: Used as a mutagen in genetic research.
Properties
CAS No. |
1760-36-7 |
|---|---|
Molecular Formula |
C7H15N5O |
Molecular Weight |
185.23 g/mol |
IUPAC Name |
2-[cyclohexyl(nitroso)amino]guanidine |
InChI |
InChI=1S/C7H15N5O/c8-7(9)10-12(11-13)6-4-2-1-3-5-6/h6H,1-5H2,(H4,8,9,10) |
InChI Key |
DVHOSPVWCHFLFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(N=C(N)N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13997615.png)
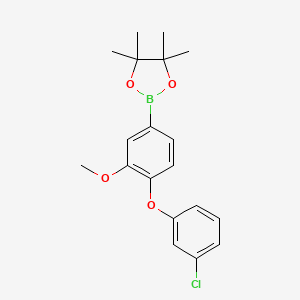


![[(2,4-Dichlorophenyl)methylidene]propanedioic acid](/img/structure/B13997643.png)
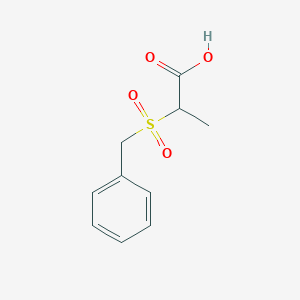
![4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13997658.png)
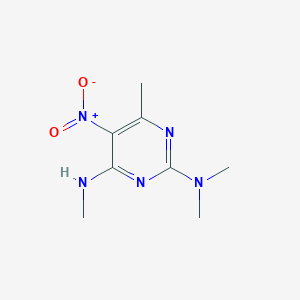
![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)
